molecular formula C12H7ClFIO B8395268 6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol

6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol

Cat. No.: B8395268
M. Wt: 348.54 g/mol
InChI Key: OYGFGUWXYGHIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol is a halogenated biphenyl derivative featuring chloro (Cl), fluoro (F), and iodo (I) substituents at positions 6, 4', and 4, respectively, along with a hydroxyl group (-OH) at position 2. The iodine atom introduces steric bulk and polarizability, which may influence solubility, binding affinity, and metabolic stability compared to smaller halogens like Cl or F.

Properties

Molecular Formula

C12H7ClFIO

Molecular Weight

348.54 g/mol

IUPAC Name

4-chloro-5-(4-fluorophenyl)-2-iodophenol

InChI

InChI=1S/C12H7ClFIO/c13-10-6-11(15)12(16)5-9(10)7-1-3-8(14)4-2-7/h1-6,16H

InChI Key

OYGFGUWXYGHIDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2Cl)I)O)F

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

  • 6-Chloro-3-methoxy-flavone-4′-carboxylic acid
  • 6-Chloro-3-methoxy-4′-oxazolinyl flavone
  • 6-Chloro-4′-oxazolinyl flavonoid
Property 6-Chloro-4'-fluoro-4-iodobiphenyl-3-ol (Inferred) 6-Chloro-3-methoxy-flavone-4′-carboxylic acid 6-Chloro-4′-oxazolinyl flavonoid
Structure Biphenyl backbone with Cl, F, I, -OH Flavone backbone with Cl, methoxy, carboxylic acid Flavone with Cl, oxazolinyl group
Antiviral Activity (IC₅₀) Not reported 3.82 µM (HRV-1B) 5.16 µM (HRV-1B)
Cytotoxicity Not reported >25 µM (HeLa) >12.5 µM (HeLa)
Key Functional Groups -OH, halogens Carboxylic acid, methoxy Oxazolinyl, Cl

Analysis: The 6-chloro substitution in flavones correlates with strong antiviral activity against HRV-1B . However, iodine’s larger atomic radius could reduce solubility compared to smaller halogens, affecting bioavailability .

Halogenated Pyridines and Quinoline Derivatives

Key Compounds:

  • 6-Chloro-4-(trifluoromethyl)pyridin-2-ol
  • 6-Chloro-3-(4-fluorobenzenesulfonyl)quinolin-4-ol
Property This compound (Inferred) 6-Chloro-4-(trifluoromethyl)pyridin-2-ol 6-Chloro-3-(4-fluorobenzenesulfonyl)quinolin-4-ol
Molecular Weight ~400–450 (estimated) 197.54 337.74 (C₁₅H₉ClFNO₃S)
LogP ~3.0–4.0 (estimated) 1.5 Not reported
Key Features Iodo, biphenyl backbone CF₃ group, pyridine ring Sulfonyl group, quinoline backbone

Analysis: The trifluoromethyl (CF₃) group in pyridines enhances lipophilicity (LogP = 1.5) and metabolic stability . The sulfonyl group in the quinoline derivative introduces strong electron-withdrawing effects, which could stabilize the molecule in enzymatic environments .

Biphenyl and Benzoxazinone Derivatives

Key Compounds:

  • [1,1'-Biphenyl]-3-carboxylic acid, 6-chloro-4'-methoxy-3'-(trifluoromethyl)
  • 6-Chloro-4-{2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one
Property This compound (Inferred) 6-Chloro-4'-methoxy-3'-(trifluoromethyl)biphenyl Benzoxazinone Derivative (CAS 896657-08-2)
Molecular Weight ~400–450 (estimated) 330.69 412.8
Key Substituents Iodo, -OH, F CF₃, methoxy Chloro, fluoro, pyrrole, ketone
Biological Activity Not reported Not reported Not reported

Analysis: The trifluoromethyl group in biphenyl derivatives enhances electronegativity and resistance to oxidative degradation .

Critical Insights and Limitations

  • Halogen Effects : Chloro and fluoro substituents improve metabolic stability and binding affinity, while iodine may enhance binding but reduce solubility.
  • Structural Backbone: Biphenyl systems offer rigidity for target engagement, whereas flavones and quinolines provide planar structures for π-π interactions.
  • Data Gaps : Direct biological data for this compound are absent; inferences rely on analogs. Cytotoxicity and pharmacokinetic profiles remain speculative.

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